molecular formula C13H11N3S B053766 1-[(Phenylthio)methyl]-1H-benzotriazole CAS No. 111198-03-9

1-[(Phenylthio)methyl]-1H-benzotriazole

Cat. No.: B053766
CAS No.: 111198-03-9
M. Wt: 241.31 g/mol
InChI Key: OEGFHZKARGKVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Phenylthio)methyl]-1H-benzotriazole is an organic compound with the molecular formula C13H11N3S and a molecular weight of 241.31 g/mol It is characterized by the presence of a benzotriazole ring substituted with a phenylthio group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Phenylthio)methyl]-1H-benzotriazole can be synthesized through several methods. . The reaction typically proceeds under mild conditions, with the temperature maintained around 80-90°C.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-[(Phenylthio)methyl]-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Phenylthio)methyl]-1H-benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Phenylthio)methyl]-1H-benzotriazole involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The benzotriazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 1-[(Phenylthio)methyl]-1H-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities .

Properties

IUPAC Name

1-(phenylsulfanylmethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGFHZKARGKVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357486
Record name 1-[(Phenylsulfanyl)methyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111198-03-9
Record name 1-[(Phenylsulfanyl)methyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Phenylthio)methyl]-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Phenylthio)methyl]-1H-benzotriazole
Reactant of Route 2
1-[(Phenylthio)methyl]-1H-benzotriazole
Reactant of Route 3
Reactant of Route 3
1-[(Phenylthio)methyl]-1H-benzotriazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(Phenylthio)methyl]-1H-benzotriazole
Reactant of Route 5
1-[(Phenylthio)methyl]-1H-benzotriazole
Reactant of Route 6
1-[(Phenylthio)methyl]-1H-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.